Heptadecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

Slightly soluble in ethanol, carbon tetrachloride; soluble in ethyl ethe

Synonyms

Canonical SMILES

Anti-inflammatory properties

Studies suggest that Heptadecane may possess anti-inflammatory properties. Research conducted on aged rats demonstrated that dietary supplementation with Heptadecane significantly suppressed age-related increases in pro-inflammatory gene expressions. The study further explored the underlying mechanisms and found that Heptadecane reduces the activity of NF-kB, a key protein involved in inflammation, by modulating specific signaling pathways [National Institutes of Health (NIH) - ].

Phase Change Material (PCM)

Due to its latent heat storage capacity, Heptadecane is being explored as a potential PCM for energy-saving applications. When incorporated into building materials like wood, Heptadecane can absorb and release thermal energy during phase transitions, contributing to improved thermal regulation and potentially reducing energy consumption for heating and cooling [MDPI - ].

Research applications

Heptadecane's properties, such as its hydrophobicity and relatively low reactivity, make it a suitable candidate for various research applications. It can be used as a:

- Solvent: for non-polar substances in various laboratory experiments.

- Reference standard: for analytical techniques like chromatography.

- Component: in synthetic studies to understand the behavior of long-chain alkanes.

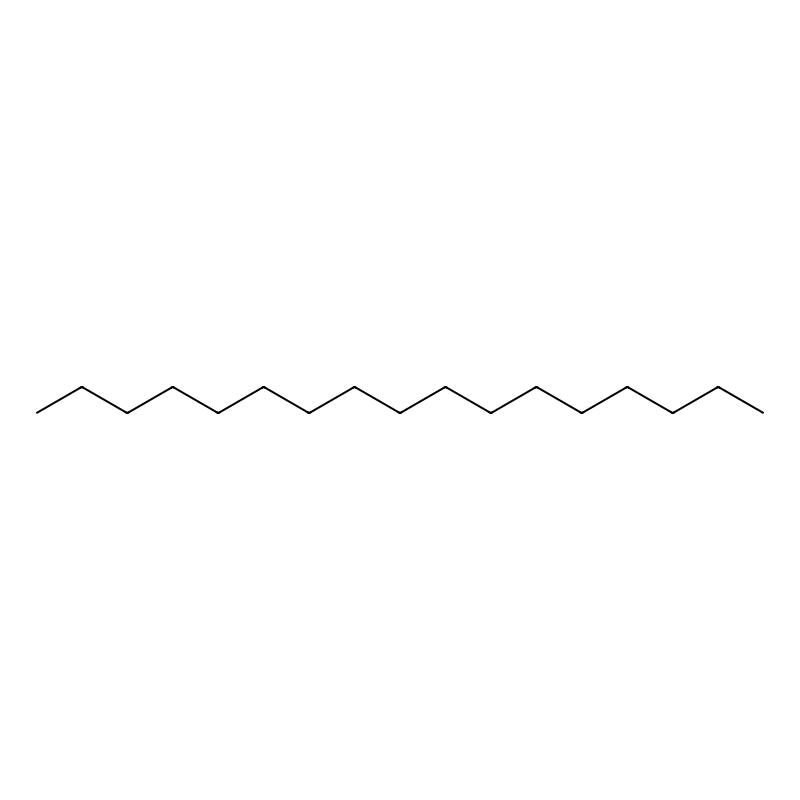

Heptadecane is an organic compound classified as an alkane hydrocarbon with the chemical formula . It is a straight-chain alkane, specifically known as n-heptadecane, and can exist in various structural isomers, totaling 24,894 theoretically possible forms. The unbranched structure is represented as . Heptadecane is primarily derived from natural sources, including essential oils from plants such as Opuntia littoralis and Annona squamosa .

Physical Properties- Molecular Weight: 240.48 g/mol

- Boiling Point: Approximately 575.2°F (302.9°C)

- Melting Point: 72°F (22.2°C)

- Density: 0.778 g/cm³ at 20°C

- Solubility: Insoluble in water .

- Flammability: Heptadecane has a flash point of 149 °C. It can be flammable when exposed to heat or open flames.

- Skin and Eye Irritation: Prolonged or repeated contact may cause skin irritation.

- Inhalation Hazards: Inhalation of vapors may cause respiratory irritation.

Heptadecane can be synthesized through several methods:

- Natural Extraction: Obtained from plant sources that contain essential oils.

- Hydrocracking: A process used in petroleum refining where larger hydrocarbons are broken down into smaller ones, including heptadecane.

- Synthetic Methods: Laboratory synthesis can involve the reduction of fatty acids or the polymerization of smaller alkanes under controlled conditions .

Heptadecane finds applications in various fields:

- Industrial Use: Utilized as a stock for hydrocracking processes in petroleum refining.

- Chemical Reagent: Employed in oxidation and chlorination reactions.

- Research: Used in studies related to hydrocarbon behavior and properties due to its structural simplicity and stability .

Research on heptadecane interactions focuses on its behavior in different chemical environments. It has shown compatibility with various hydrocarbons but may react adversely with strong oxidizing agents like nitric acid, leading to charring or ignition risks . Further studies are necessary to fully understand its interactions with biological systems and environmental factors.

Heptadecane belongs to a class of long-chain alkanes. Here are some similar compounds for comparison:

| Compound Name | Formula | Characteristics |

|---|---|---|

| Pentadecane | C15H32 | A straight-chain alkane with lower boiling point than heptadecane. |

| Hexadecane | C16H34 | Similar structure but one fewer carbon atom; used in similar applications. |

| Octadecane | C18H38 | One more carbon than heptadecane; higher boiling point; found in waxes. |

Uniqueness of Heptadecane

Heptadecane's unique feature lies in its specific chain length, which contributes to distinct physical properties such as boiling point and solubility characteristics compared to its shorter or longer chain counterparts . Its presence in natural oils also distinguishes it from other synthetic hydrocarbons.

Earth-Abundant Catalyst Development

The development of earth-abundant metal catalysts for heptadecane conversion represents a significant advancement in sustainable chemical processing. Traditional noble metal catalysts, including platinum, palladium, and rhodium, present substantial economic and environmental challenges due to their high costs ranging from $900 to $2400 per ounce and associated mining impacts [1]. In contrast, earth-abundant metals such as nickel, copper, and molybdenum offer promising alternatives at dramatically reduced costs, with nickel priced at $0.74 per ounce and copper at $0.25 per ounce [1].

Nickel-based catalysts supported on zirconium dioxide have demonstrated exceptional performance in hydrothermal conversion processes. The nickel/zirconium dioxide system prepared by co-precipitation methods achieved complete oleic acid conversion with 25% selectivity to heptadecane after 5 hours of reaction at 350°C using methanol as a hydrogen donor source [1]. This selectivity increased to 41% heptadecane after 20 hours, demonstrating the progressive nature of the conversion process [1].

The superiority of co-precipitation preparation methods over wet impregnation techniques has been clearly established through comparative studies. Catalysts prepared by co-precipitation exhibited significantly higher heptadecane yields compared to those prepared by wet impregnation, despite similar elemental compositions [1]. This enhancement is attributed to increased nickel dispersion and improved metal-support contact resulting from concurrent nucleation of metals during the co-precipitation process [1].

Support Material Optimization

The interaction between nickel and zirconium dioxide support creates oxygen vacancies that strengthen metal-support interactions and stabilize the catalyst system. These vacancies, formed during the co-precipitation process, lower the dielectric constant through lattice distortion and enhance overall catalytic performance [1]. The synergistic effect between the metal active sites and the support material proves crucial for sustained heptadecane production under hydrothermal conditions.

Performance Optimization Parameters

Temperature optimization studies reveal that complete oleic acid conversion occurs at temperatures above 200°C, while significant heptadecane production requires temperatures exceeding 325°C, reaching maximum yields of 42% at 370°C [1]. The temperature dependency reflects the distinct kinetic requirements for hydrogenation versus decarboxylation steps in the conversion process.

Reaction time studies demonstrate that complete oleic acid conversion occurs within 2 hours at 350°C, yielding primarily stearic acid, while extended reaction times up to 20 hours are necessary for substantial conversion to heptadecane [1]. The plateau in heptadecane yield after 20 hours indicates catalyst deactivation rather than thermodynamic limitations, highlighting the importance of catalyst stability considerations.

Catalyst loading optimization reveals an optimal range of 30 mg for maximum heptadecane production, with both lower and higher loadings resulting in decreased yields [1]. This optimization reflects the balance between available active sites and competing parallel reaction pathways that become prominent with excess catalyst material.

Hydrocracking for Sustainable Aviation Fuel Production

Platinum-Zeolite Composite Catalysts

Platinum-supported zeolite-alumina composite catalysts demonstrate exceptional performance in heptadecane hydrocracking for sustainable aviation fuel production. The 0.5Pt/Y(100)35A catalyst, comprising 50 weight percent HY-zeolite with SiO₂/Al₂O₃ ratio of 100 and 50 weight percent alumina, achieved 99% conversion with 74% selectivity for the jet fuel fraction C8-C15 at 295°C [2] [3]. This performance represents near-ideal theoretical maximum yield of 75% for the jet fuel fraction.

The hierarchical structure of the composite catalyst proves essential for optimal performance. The combination of zeolite micropores for shape selectivity and alumina mesopores for improved mass transfer creates an ideal environment for controlled hydrocracking [2] [3]. The 50:50 weight ratio between zeolite and alumina provides balanced acidity that prevents excessive cracking while maintaining sufficient activity for heptadecane conversion.

Temperature fine-tuning emerges as a critical parameter for maximizing jet fuel fraction yield. At 295°C, the optimal balance between conversion and selectivity is achieved, with gas formation suppressed to only 7% and C17 isomer formation limited to 8% [3]. Higher temperatures result in increased gas formation and reduced selectivity toward the desired jet fuel fraction.

Zeolite Type Effects and Selectivity

Comparative studies between different zeolite types reveal significant differences in hydrocracking performance and product distribution. The HY-zeolite system demonstrates superior temperature control and selectivity compared to ZSM-5 zeolite systems [3]. The 0.5Pt/Z(110)35A catalyst, containing ZSM-5 zeolite, exhibited rapid conversion to lighter fractions with poor temperature control, achieving only 23% jet fuel fraction yield at 71% conversion [3].

The superior performance of HY-zeolite is attributed to its larger supercage structure, which can accommodate long-chain hydrocarbons and facilitate controlled cracking while inhibiting secondary reactions [3]. The cage effect observed in HY-zeolite systems promotes selective product formation through spatial constraints that favor specific reaction pathways.

ZSM-5 zeolite systems, characterized by higher crystallinity, stronger acid sites, and narrower pore mouths, demonstrate difficulty in controlling jet fuel range production [3]. The conversion increases dramatically from 71% to 97% within a narrow temperature range of 265°C to 270°C, making process control challenging and resulting in excessive gas formation reaching 37% at 270°C [3].

Reaction Mechanisms and Product Distribution

The hydrocracking mechanism operates through carbenium ion intermediates formed via β-scission reactions at various positions along the heptadecane chain. When assuming equal probability of carbenium ion formation at carbon positions 2 through 16, the theoretical maximum yield for jet fuel fraction C8-C14 reaches 75% [3]. The experimental results closely approach this theoretical maximum, indicating efficient catalyst design and optimal reaction conditions.

Product distribution analysis reveals that selectivity for C3 fractions is lower than theoretical predictions, while C5-C7 fractions also show somewhat reduced selectivity, suggesting dimerization reactions between C3 and C5-C7 fractions occur to some extent [3]. This observation indicates the presence of secondary reactions that can be further optimized through catalyst design modifications.

The absence of aromatic product formation under the studied conditions indicates that the reaction proceeds primarily through hydrocracking pathways without significant dehydrocyclization or aromatization reactions [3]. This selectivity is advantageous for aviation fuel applications where aromatic content must be controlled within specification limits.

Catalyst Design and Optimization Strategies

Metal Loading and Dispersion Optimization

Metal loading optimization studies demonstrate that 0.5 weight percent platinum provides optimal performance for heptadecane hydrocracking applications [2] [3]. Higher metal loadings do not necessarily improve performance due to potential agglomeration and reduced dispersion, while lower loadings result in insufficient active sites for complete conversion.

The dispersion of active metals on support materials significantly influences catalytic performance. Co-precipitation methods produce higher metal dispersion compared to wet impregnation techniques, resulting in improved catalytic activity and selectivity [1]. Energy dispersive scanning transmission electron microscopy analysis reveals that co-precipitated catalysts show finite nickel agglomerates embedded in the support matrix with copper more evenly dispersed [1].

Metal-support interactions play a crucial role in catalyst stability and performance. The formation of alloy structures between nickel and copper, evidenced by X-ray diffraction peak shifts, influences the electronic properties of active sites and affects reaction selectivity [1]. However, contrary to expectations, bimetallic Ni-Cu catalysts do not always outperform monometallic nickel catalysts, indicating that optimization requires careful consideration of specific reaction requirements.

Support Material Engineering

Support material composition significantly affects catalyst performance through its influence on active site accessibility and reaction selectivity. The combination of zeolite and alumina in composite supports provides complementary benefits: zeolite contributes shape selectivity and high activity, while alumina provides mesoporous structure for improved mass transfer [2] [3].

The SiO₂/Al₂O₃ ratio in zeolite components influences acid site density and strength, directly affecting cracking activity and product distribution. HY-zeolite with SiO₂/Al₂O₃ ratio of 100 provides optimal balance between activity and selectivity for jet fuel production applications [3]. Higher ratios may reduce activity, while lower ratios can lead to excessive cracking and reduced selectivity.

Hierarchical pore structure design proves essential for processing long-chain molecules like heptadecane. The combination of micropores for molecular recognition and mesopores for mass transfer prevents diffusion limitations that could lead to secondary reactions and reduced selectivity [2] [3]. This hierarchical design principle has broad applicability across various hydrocracking applications.

Process Condition Optimization

Process optimization requires systematic evaluation of temperature, pressure, space velocity, and reaction time parameters. Temperature effects are particularly complex, influencing both conversion rates and product selectivity through different activation energies for competing reaction pathways [1]. The optimal temperature range of 295-370°C balances conversion requirements with selectivity maintenance.

Pressure optimization affects hydrogen availability for hydrogenation reactions and influences thermodynamic equilibria. Moderate pressures of 0.5-5.0 MPa provide sufficient hydrogen partial pressure for hydrogenation while avoiding equipment complexity associated with higher pressure operation [3]. The pressure also affects product distribution by influencing the relative rates of different reaction pathways.

Space velocity optimization balances conversion requirements with catalyst utilization efficiency. Weight hourly space velocities of 2.3 h⁻¹ provide optimal residence time for complete conversion while maintaining high catalyst productivity [3]. Higher space velocities may reduce conversion, while lower values increase capital costs without proportional performance benefits.

Reaction Mechanisms and Byproduct Formation

Primary Reaction Pathways

Heptadecane conversion proceeds through multiple parallel and sequential reaction pathways, with the dominant mechanism depending on catalyst type and reaction conditions. In hydrothermal systems using earth-abundant metal catalysts, the primary pathway involves initial hydrogenation of unsaturated fatty acid precursors followed by decarboxylation to produce heptadecane [1]. This two-step mechanism allows for selective production of the desired alkane product.

The decarboxylation mechanism involves carbon-carbon bond cleavage adjacent to the carboxyl group, resulting in direct formation of heptadecane and carbon dioxide. The reaction is facilitated by the hydrothermal environment, which provides the necessary activation energy while the metal catalyst stabilizes reaction intermediates [1]. The selectivity toward decarboxylation versus alternative pathways such as decarbonylation depends on catalyst composition and reaction conditions.

In hydrocracking systems using platinum-zeolite catalysts, the mechanism involves initial dehydrogenation on metal sites to form olefinic intermediates, followed by protonation on acid sites to generate carbenium ions [3]. These carbenium ions undergo β-scission reactions that cleave carbon-carbon bonds, producing smaller hydrocarbon fragments. The probability of cleavage at different positions determines the final product distribution.

Secondary Reaction Networks

Secondary reactions significantly influence overall process selectivity and must be carefully controlled through catalyst design and process optimization. Isomerization reactions compete with cracking reactions, producing branched hydrocarbons that may or may not fall within desired product specifications [3]. The extent of isomerization depends on acid site strength and reaction temperature.

Polymerization and condensation reactions represent undesired secondary pathways that can lead to catalyst deactivation through coke formation. These reactions are promoted by high temperatures and strong acid sites, emphasizing the importance of balanced catalyst formulation [1]. Coke formation rates below 0.5 weight percent indicate well-optimized catalyst systems.

Cyclization and aromatization reactions can occur under certain conditions, particularly at high temperatures with strong acid catalysts. While aromatic compounds may have value in some applications, they are generally undesired for aviation fuel production due to specification limitations [3]. The absence of aromatic formation in optimized systems indicates successful suppression of these pathways.

Byproduct Formation Patterns

Light gas formation (C1-C4) represents a major selectivity challenge in heptadecane conversion processes. Gas formation increases with temperature, reaching 37% at 270°C in ZSM-5 systems, but can be controlled to 7% at 295°C in optimized HY-zeolite systems [3]. The formation mechanism involves excessive β-scission reactions that cleave multiple carbon-carbon bonds sequentially.

Gasoline fraction byproducts (C5-C7) form through primary cracking reactions and represent potential co-products depending on market demands. The selectivity toward gasoline fractions can be controlled through catalyst acid strength and reaction temperature [3]. Moderate selectivity of 5-25% for gasoline fractions may be acceptable when these products have commercial value.

Unconverted heptadecane and its isomers indicate incomplete conversion or competing isomerization reactions. C17 isomer formation of 8% at optimal conditions suggests that isomerization competes effectively with cracking reactions [3]. Complete elimination of unconverted material may require higher temperatures, but this must be balanced against increased gas formation and reduced overall selectivity.

Catalyst Deactivation Mechanisms

Catalyst deactivation occurs through multiple mechanisms that limit the practical operating lifetime of conversion processes. Metal sintering under hydrothermal conditions leads to reduced active surface area and decreased catalytic activity [1]. The extent of sintering increases with temperature and time, particularly in the presence of water vapor.

Coke deposition on catalyst surfaces blocks active sites and restricts access of reactants to catalytic centers. Thermogravimetric analysis of used catalysts shows coke formation levels below 0.5 weight percent under optimized conditions, indicating successful minimization of this deactivation pathway [3]. Higher coke formation correlates with stronger acid sites and higher reaction temperatures.

Support degradation under hydrothermal conditions can affect catalyst stability and performance. The selection of zirconium dioxide as support material partly addresses this concern due to its exceptional hydrothermal stability [1]. However, prolonged exposure to hydrothermal media can still lead to gradual changes in support properties that affect overall catalyst performance.

The development of regeneration strategies becomes essential for commercial implementation of these catalyst systems. Temperature-programmed oxidation can remove coke deposits and restore catalyst activity, while careful control of regeneration conditions prevents excessive sintering or support degradation. The frequency of regeneration cycles depends on operating conditions and acceptable performance decline limits.

Physical Description

liquid

Color/Form

Leaflets

Colorless liquid

XLogP3

Boiling Point

302.0 °C

303 °C

Flash Point

Vapor Density

Density

0.7780 g/cu cm at 20 °C

LogP

Odor

Melting Point

22.0 °C

22 °C

21.97 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 289 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 285 of 289 companies with hazard statement code(s):;

H304 (98.6%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

Vapor Pressure

2.28X10-4 mm Hg at 25 °C

Pictograms

Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/